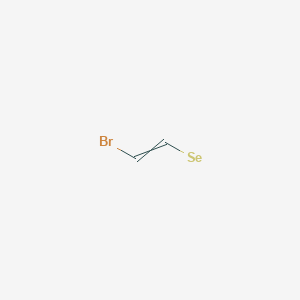
CID 78067344
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78067344” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78067344” involves specific reaction conditions and reagents. The detailed synthetic route includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: to maintain consistent reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 78067344” undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Occurs with reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction may produce [another specific product].
Aplicaciones Científicas De Investigación
Compound “CID 78067344” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which compound “CID 78067344” exerts its effects involves:
Molecular Targets: Specific proteins or enzymes that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: Compound “CID 78067344” is unique due to its [specific structural feature or property] that distinguishes it from similar compounds. This uniqueness contributes to its specific applications and effectiveness in various fields.
Propiedades
Fórmula molecular |
C2H2BrSe |
|---|---|
Peso molecular |
184.91 g/mol |
InChI |
InChI=1S/C2H2BrSe/c3-1-2-4/h1-2H |
Clave InChI |
HFRQSWRQFUHDDS-UHFFFAOYSA-N |
SMILES canónico |
C(=CBr)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
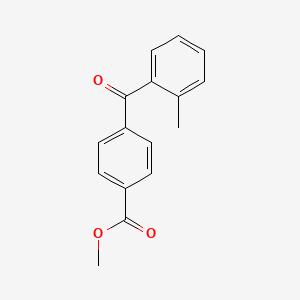
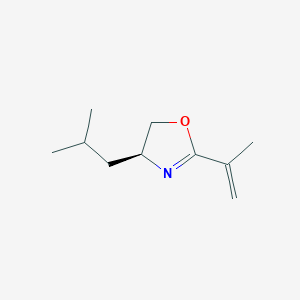
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
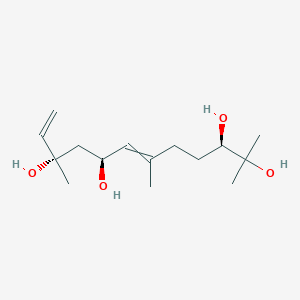
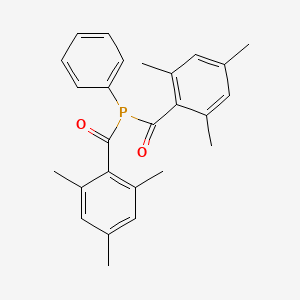
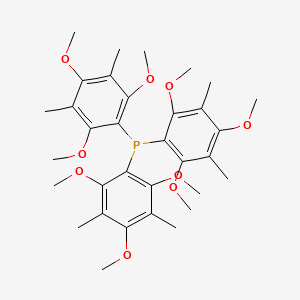
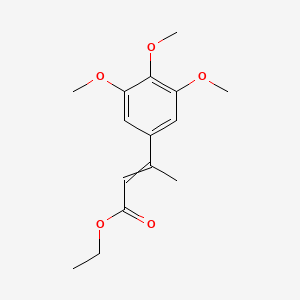
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
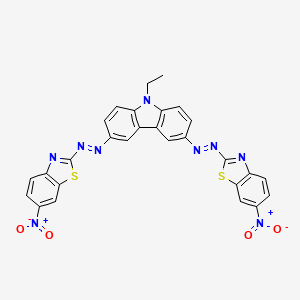
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
